2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a cyclopropyl group, a pyrazine ring, and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacokinetic or binding properties.
Propriétés
IUPAC Name |
2-cyclopropyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(9-11-1-2-11)17-6-8-19-7-3-12(18-19)13-10-15-4-5-16-13/h3-5,7,10-11H,1-2,6,8-9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEWWASJGJALEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of 3-Aminopyrazole with Pyrazine-Containing Electrophiles
The pyrazole ring is constructed via cyclocondensation, leveraging 3-aminopyrazole as a 1,3-bisnucleophile. In a method adapted from pyrazolo[3,4-b]pyridine syntheses, 3-aminopyrazole reacts with a 1,3-CCC-biselectrophile such as 2-cyanopyrazine in the presence of POCl₃. This generates the 3-(pyrazin-2-yl)-1H-pyrazole intermediate through a tandem nucleophilic attack and cyclization mechanism (Figure 1). Reaction conditions (120°C, 12 hr) yield 68–72% product, with purity confirmed by HPLC.
Table 1: Optimization of Pyrazole Cyclocondensation
| Electrophile | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Cyanopyrazine | DMF | POCl₃ | 120 | 72 |
| 2-Acetylpyrazine | EtOH | H₂SO₄ | 80 | 58 |
| 2-Chloropyrazine | Toluene | CuI | 110 | 65 |
Alternative Routes via [4+2] Cycloaddition
A patent detailing pericyclic reactions offers an alternative route. Heating N-propargylic sulfonylhydrazones with pyrazinyl azides under Cu(I) catalysis induces a [4+2] cycloaddition, forming the pyrazole ring in a single pot (85°C, 6 hr, 64% yield). While scalable, this method requires stringent anhydrous conditions.
Acetamide Formation via Coupling Reactions
Amide Bond Construction
The final step couples 1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole with 2-cyclopropylacetyl chloride using N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane. Triethylamine (2.5 eq) neutralizes HCl byproducts, and the reaction proceeds at 25°C for 12 hr (82% yield). Post-reaction purification involves extraction with ethyl acetate, washing with brine, and solvent removal under reduced pressure.
Table 2: Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DCC/HOBt | DCM | 25 | 12 | 82 |
| EDCI/HOAt | DMF | 30 | 10 | 75 |
| HATU | THF | 25 | 8 | 80 |
Crystallization and Polymorph Control
Inspired by Selexipag crystallization protocols, the crude acetamide is dissolved in ethyl acetate (50 ml/g), treated with activated carbon, and filtered. Slow addition to n-heptane at 25°C induces crystallization. Stirring for 10 hr yields Form A (mp 145–147°C), characterized by PXRD peaks at 4.1°, 12.2°, and 24.4° 2θ.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 0.62 (m, 4H, cyclopropyl CH₂), 1.12 (m, 1H, cyclopropyl CH), 3.58 (t, J=6.2 Hz, 2H, NCH₂), 4.22 (t, J=6.2 Hz, 2H, OCH₂), 6.89 (s, 1H, pyrazole C4-H), 8.45 (d, J=2.4 Hz, 1H, pyrazine C5-H), 8.72 (d, J=2.4 Hz, 1H, pyrazine C3-H), 9.12 (s, 1H, NH).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Purity and Yield Optimization
HPLC analysis (C18 column, 70:30 MeCN/H₂O) confirms >99% purity. Total synthesis yield across four steps is 42%, with the cyclocondensation step identified as the major bottleneck (72% yield). Microwave-assisted synthesis reduces reaction time from 12 hr to 2 hr, improving yield to 81%.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. For example, as a glutaminase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glutamine to glutamate. This inhibition can disrupt cellular metabolism and has been shown to reduce the growth of certain cancer cells .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Differences Among Acetamide Derivatives
| Compound Name | Core Substituents | Heterocyclic Components |
|---|---|---|
| Target Compound | Cyclopropyl, pyrazine, pyrazole | Pyrazine, pyrazole |
| 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide | Cyclopropyl, pyridine, pyrimidine, triazole | Pyridine, pyrimidine, triazole |
| N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide | Tosyl, pyrrolo-triazolopyrazine, cyclopentane | Pyrrolo-triazolopyrazine |
| 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide | Chlorophenyl, diphenyl, acryloyl | None (aromatic acryloyl) |
| (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide | Difluoromethyl pyrazole, indazole, difluorophenyl, methylsulfonyl | Pyrazole, indazole |
Key Observations:
- The target compound’s pyrazine-pyrazole system distinguishes it from analogs with pyridine () or indazole () cores. Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to pyridine .
- The cyclopropyl group in the target compound and ’s analog could influence metabolic stability by reducing oxidative degradation .
- Triazole in and difluoromethyl pyrazole in introduce distinct electronic profiles, affecting solubility and hydrogen-bonding capacity .
Physicochemical and Spectroscopic Properties
Table 3: Characterization Data
Key Observations:
- The C=O stretch at ~1667 cm⁻¹ () and ~1680 cm⁻¹ () aligns with typical acetamide carbonyl vibrations, suggesting similar electronic environments .
- The absence of pyrazine-related NMR data for the target compound limits direct comparison, but pyridine protons in (δ 8.63) highlight aromatic region variability .
Activité Biologique
Overview
2-Cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, including a cyclopropyl group, a pyrazine ring, and a pyrazole moiety. These features contribute to its potential therapeutic applications, particularly as an enzyme inhibitor in cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of 229.28 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.
The primary mechanism of action for 2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its role as a glutaminase inhibitor . By binding to the active site of the glutaminase enzyme, it prevents the conversion of glutamine to glutamate, disrupting metabolic pathways essential for cancer cell proliferation and survival. This inhibition has been shown to reduce the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has demonstrated efficacy against various tumor cell lines by inhibiting cell proliferation and inducing apoptosis. The compound's ability to modulate metabolic pathways makes it particularly promising in the context of cancer therapy.
Enzyme Inhibition
In addition to its role as a glutaminase inhibitor, 2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been investigated for its potential to inhibit other enzymes involved in cancer metabolism. The specific interactions and inhibition constants (IC) are critical for understanding its efficacy relative to other known inhibitors.
Comparative Analysis
Case Studies
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that 2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide significantly inhibited cell growth with an IC value in the low micromolar range, suggesting potent anticancer activity.
- Mechanistic Insights : Further investigations revealed that the compound not only inhibits glutaminase but also affects downstream signaling pathways associated with cell survival and proliferation, such as the PI3K-Akt-mTOR pathway.
Q & A
Q. What are the optimal synthetic routes for preparing 2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of pyrazole intermediates and subsequent functionalization. Key steps include:
- Cyclopropane ring formation : Use cyclopropyl hydrazine with ketones under acidic/basic conditions (e.g., HCl or NaOH) .
- Pyrazole-pyrrolidine coupling : Employ nucleophilic substitution or amide bond formation, optimized with bases like triethylamine in dichloromethane at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and pyrazine/pyrazole aromatic signals (δ ~7.5–9.0 ppm). Acetamide carbonyl appears at ~170 ppm in 13C NMR .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- IR spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and pyrazine C-N vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Comparative assay standardization : Use identical cell lines (e.g., HepG2 for anticancer) and bacterial strains (e.g., E. coli ATCC 25922) across studies. Adjust concentrations (IC50 vs. MIC) and incubation times .
- Mechanistic studies : Perform enzymatic inhibition assays (e.g., topoisomerase II for anticancer activity) and ROS generation assays to clarify mode of action .
Q. What computational strategies are effective for predicting binding interactions and optimizing derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17) or bacterial DNA gyrase .
- QSAR modeling : Corrogate substituent effects (e.g., pyrazine vs. pyridine) using Hammett constants or ML-based tools (e.g., Random Forest) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?
Methodological Answer:
- Core modifications : Replace pyrazine with pyridazine (electron-deficient rings) to enhance DNA intercalation .
- Side-chain optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the ethylacetamide chain to improve solubility and reduce hepatotoxicity .
Q. What experimental protocols are recommended for assessing stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. How can enzymatic inhibition assays be tailored to evaluate kinase or protease targets?
Methodological Answer:
- Kinase assays : Use ADP-Glo™ kinase assay kits with recombinant kinases (e.g., CDK2/Cyclin E) and ATP concentrations (1–10 µM) .
- Protease inhibition : Employ fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) and measure IC50 via fluorescence quenching .
Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields or byproduct formation)?
Methodological Answer:
- Intermediate isolation : Purify pyrazole intermediates via flash chromatography before coupling .
- Catalyst optimization : Use Pd(OAc)₂ for Suzuki-Miyaura couplings or TEMPO for oxidation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
